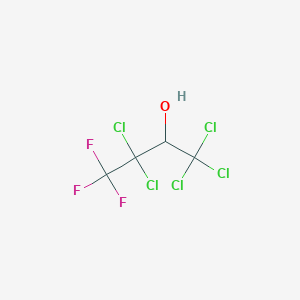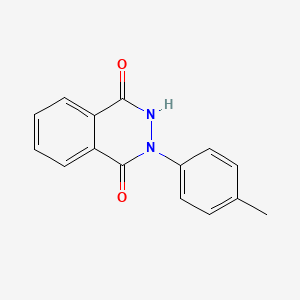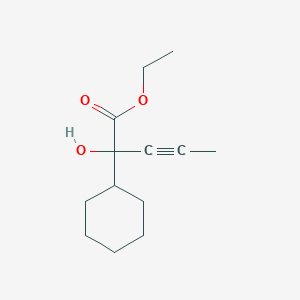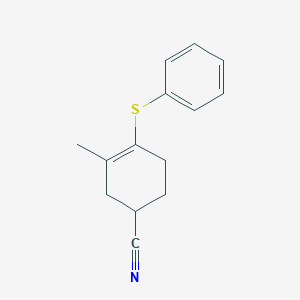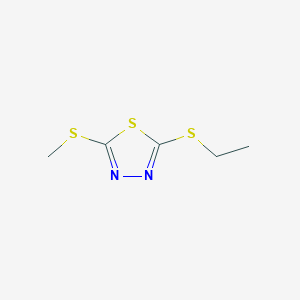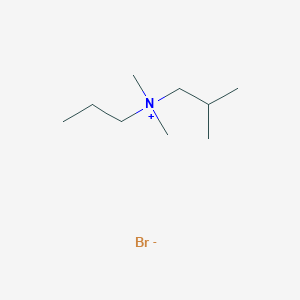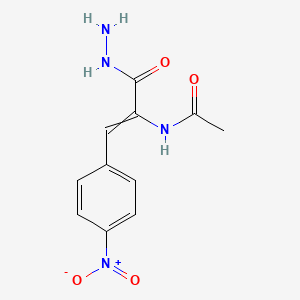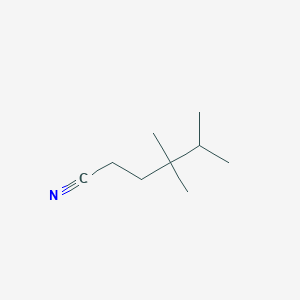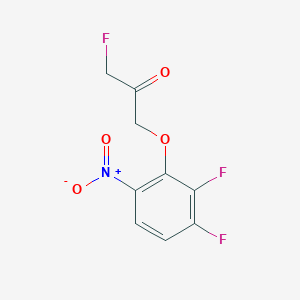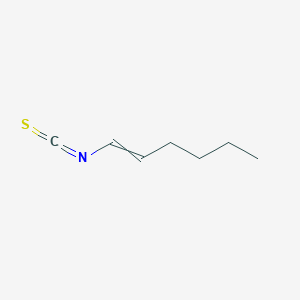
1-Isothiocyanatohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isothiocyanatohex-1-ene, also known as hexyl isothiocyanate, is an organic compound with the molecular formula C7H13NS. It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S. This compound is known for its reactivity and is used in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isothiocyanatohex-1-ene can be synthesized through the reaction of hexylamine with carbon disulfide (CS2) followed by oxidation. The reaction typically involves the formation of a dithiocarbamate intermediate, which is then oxidized to yield the isothiocyanate .
Industrial Production Methods: Industrial production of this compound often involves the use of thiophosgene or its derivatives as reagents. These methods are preferred due to their efficiency and scalability, despite the toxicity of the reagents involved .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isothiocyanatohex-1-ene undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group (-N=C=S) is susceptible to nucleophilic attack, leading to the formation of thiourea derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form hexylamine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines and alcohols, typically under mild conditions.
Hydrolysis: This reaction can occur under both acidic and basic conditions.
Major Products Formed:
Thiourea Derivatives: Formed through nucleophilic substitution.
Hexylamine and Carbon Dioxide: Formed through hydrolysis.
Applications De Recherche Scientifique
1-Isothiocyanatohex-1-ene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-isothiocyanatohex-1-ene involves its reactivity with nucleophiles. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity and disruption of cellular processes . This reactivity is primarily due to the electrophilic nature of the isothiocyanate group .
Comparaison Avec Des Composés Similaires
1-Hexene: An alkene with the formula C6H12, used in the production of polymers.
Hexylamine: An amine with the formula C6H13NH2, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness of 1-Isothiocyanatohex-1-ene: this compound is unique due to its isothiocyanate functional group, which imparts distinct reactivity and biological activity. Unlike 1-hexene and hexylamine, this compound can form covalent bonds with nucleophiles, making it valuable in chemical synthesis and biological research .
Propriétés
Numéro CAS |
106001-97-2 |
|---|---|
Formule moléculaire |
C7H11NS |
Poids moléculaire |
141.24 g/mol |
Nom IUPAC |
1-isothiocyanatohex-1-ene |
InChI |
InChI=1S/C7H11NS/c1-2-3-4-5-6-8-7-9/h5-6H,2-4H2,1H3 |
Clé InChI |
LULWINWHAKFTJP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CN=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



